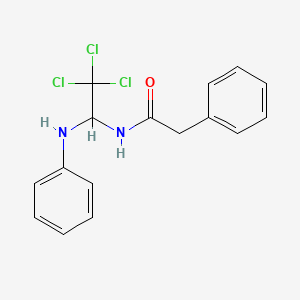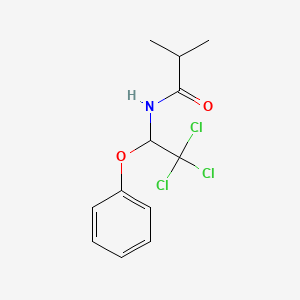![molecular formula C13H14Cl4N2O2 B3824544 3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3824544.png)
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
Overview
Description
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C15H11Cl5N2O It is characterized by the presence of a benzamide core substituted with chloro and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloro-1-(morpholin-4-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (tin(II) chloride, iron powder), solvents (ethanol, water), acids (hydrochloric acid, sulfuric acid).
Major Products Formed
Substitution: Derivatives with different substituents on the benzamide ring.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
- 3-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
- 3-chloro-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide
Uniqueness
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl4N2O2/c14-10-3-1-2-9(8-10)11(20)18-12(13(15,16)17)19-4-6-21-7-5-19/h1-3,8,12H,4-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFXWZTXFPBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3824463.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3824468.png)
![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}butanamide](/img/structure/B3824472.png)
![N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide](/img/structure/B3824477.png)
![4-methoxy-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide](/img/structure/B3824484.png)
![4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
![N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]pyridine-3-carboxamide](/img/structure/B3824516.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-N'-phenylthiourea](/img/structure/B3824548.png)
![2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3824549.png)
![N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824560.png)
